molecular formula C14H20N2O3 B13130015 tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B13130015
M. Wt: 264.32 g/mol
InChI Key: NBDNRAUKSNQPLS-UHFFFAOYSA-N
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Description

Tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a chemical building block of interest in medicinal chemistry for the synthesis of novel naphthyridine derivatives. Naphthyridines are nitrogen-containing heterocyclic compounds, often referred to as diazanaphthalenes, which consist of a fused system of two pyridine rings . This specific scaffold is a valuable intermediate for researchers developing new pharmacological agents, particularly in the anti-infective field. Compounds based on the 1,7-naphthyridine structure have been explored for their antimicrobial properties and their ability to serve as core structures in potential therapeutic agents . As a protected intermediate featuring a tert-butoxycarbonyl (Boc) group, this compound offers synthetic flexibility for further functionalization. It is supplied strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 2-methoxy-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-10-5-6-12(18-4)15-11(10)9-16/h5-6H,7-9H2,1-4H3

InChI Key

NBDNRAUKSNQPLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the naphthyridine core using reagents like methyl iodide or dimethyl sulfate.

    tert-Butyl Ester Formation: The tert-butyl ester can be formed by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo oxidation reactions, where the methoxy group or the naphthyridine core may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the naphthyridine core to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthyridine oxides or quinones.

    Reduction: Formation of dihydro or tetrahydro naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand its biological activity, including its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as a building block in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target compound 2-OCH₃ C₁₃H₁₈N₂O₃ 262.30 Potential PDE4 inhibition; intermediate Inferred
tert-Butyl 4-chloro-2-methyl-...carboxylate 4-Cl, 2-CH₃ C₁₄H₁₉ClN₂O₂ 294.77 Higher lipophilicity; synthetic precursor
tert-Butyl 3-bromo-2-chloro-...carboxylate 3-Br, 2-Cl C₁₃H₁₅BrClN₂O₂ 360.64 Cross-coupling intermediate; hazardous
tert-Butyl 3-amino-...carboxylate 3-NH₂ C₁₃H₁₉N₃O₂ 249.31 Bioactive precursor; lower reactivity
tert-Butyl 2-chloro-...carboxylate 2-Cl C₁₃H₁₇ClN₂O₂ 268.74 Electrophilic substitution site

Key Observations:

  • Electron-Donating vs.
  • Molecular Weight and Solubility: Halogenated derivatives (e.g., Br, Cl) exhibit higher molecular weights (~300–360 g/mol) and reduced aqueous solubility compared to the methoxy analog (262 g/mol). Amino-substituted derivatives (e.g., 3-NH₂) balance polarity and molecular weight, favoring pharmacokinetic profiles .

Biological Activity

tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a synthetic organic compound characterized by its unique naphthyridine structure. It has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a molecular formula of C14H20N2O3 and a molecular weight of 249.31 g/mol. Its structure features a tert-butyl group, a methoxy substituent, and a carboxylate functional group, which contribute to its chemical reactivity and biological activity .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H20N2O3
Molecular Weight249.31 g/mol
IUPAC NameThis compound
InChI KeyIYDIIRFVGIIJPC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Naphthyridine Core : Condensation reaction between 2-aminopyridine and appropriate aldehydes or ketones.
  • Introduction of the Methoxy Group : Methylation using reagents like methyl iodide.
  • Esterification : Formation of the tert-butyl ester by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Interaction studies suggest it could modulate enzymes involved in metabolic pathways or disease processes. For example, derivatives of naphthyridine compounds have shown potential as inhibitors for various protein kinases .

Antiparasitic Effects

Some derivatives of naphthyridine have been evaluated for their antiplasmodial activity against malaria-causing parasites. The mechanism often involves inhibition of critical enzymes within the parasite's metabolism .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Binding to Molecular Targets : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Inhibition of Signaling Pathways : It may interfere with cellular signaling pathways crucial for disease progression .
  • Modification of Cellular Processes : By affecting enzyme activity or receptor signaling, it can alter cellular responses to various stimuli.

Case Studies

While direct case studies on this specific compound are scarce, related research provides insight into its potential applications:

  • Antibacterial Studies : A study on naphthyridine derivatives revealed that modifications could enhance antibacterial potency against resistant strains such as MRSA .
  • Antiparasitic Research : Investigations into similar naphthyridine compounds have shown promising results against Trypanosoma brucei infections in animal models .

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